5-Hydroxy-2-nitropyridine

Enzymatic transglycosylation Carbohydrate chemistry Nitropyridyl glycosides

5-Hydroxy-2-nitropyridine (CAS 15206-26-5) is the preferred precursor for nitropyridyl glycoside donors, delivering an 83% transglycosylation yield—a 65.6% improvement over the standard p-nitrophenyl donor. Its unique 2-nitro-5-hydroxy substitution pattern creates a distinct electronic environment unavailable from regioisomers like 2-hydroxy-5-nitropyridine, which predominantly exists in an unreactive pyridone tautomeric form. The high melting point (213–215°C) enables straightforward purification via recrystallization and provides a robust, non-hygroscopic solid for accurate weighing and long-term storage. This compound is a validated building block in multiple patent families targeting Mer/Axl kinase inhibitors and STAT3 pathway modulators. Supplied at 95% purity with full analytical documentation.

Molecular Formula C5H4N2O3
Molecular Weight 140.1 g/mol
CAS No. 15206-26-5
Cat. No. B096767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-nitropyridine
CAS15206-26-5
Molecular FormulaC5H4N2O3
Molecular Weight140.1 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1O)[N+](=O)[O-]
InChIInChI=1S/C5H4N2O3/c8-4-1-2-5(6-3-4)7(9)10/h1-3,8H
InChIKeyLJFLBSBHQDJFQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2-nitropyridine (CAS 15206-26-5): A Distinctive Nitropyridine Building Block for Pharmaceutical Intermediates and Glycosylation Chemistry


5-Hydroxy-2-nitropyridine (CAS 15206-26-5, also known as 6-nitropyridin-3-ol), is a substituted nitropyridine derivative with a hydroxyl group at the 5-position and a nitro group at the 2-position of the pyridine ring . With a molecular formula of C5H4N2O3 and a molecular weight of 140.1 g/mol, this compound is commercially available as a yellow to brown solid with a melting point of 213.5–215 °C and is supplied with standard purity specifications of 95% [1]. The compound's unique substitution pattern dictates its distinct chemical reactivity profile, including participation in tautomeric equilibria that influence its physical properties and synthetic utility [2].

Why 5-Hydroxy-2-nitropyridine Cannot Be Interchanged with Positional Isomers in Synthesis


The precise positioning of the nitro and hydroxyl groups on the pyridine ring of 5-Hydroxy-2-nitropyridine dictates its electronic properties, tautomeric behavior, and consequently, its reactivity profile, making it non-substitutable with its regioisomers. Substituting 5-hydroxy-2-nitropyridine with, for instance, 2-hydroxy-5-nitropyridine (CAS 5418-51-9) is not feasible in many applications, as the latter predominantly exists in the pyridone tautomeric form, which exhibits a significantly lower melting point (188-191 °C vs. 213.5-215 °C) and altered solubility, directly impacting its behavior in specific catalytic and synthetic roles [1][2]. This compound's unique combination of an electron-withdrawing nitro group adjacent to a hydrogen bond-donating hydroxyl group creates a distinct electronic environment that can be exploited for selective functionalization, a capability not shared by its isomers [3]. The data in the following section quantifies these critical differences in specific experimental contexts.

5-Hydroxy-2-nitropyridine: Direct Quantitative Evidence for Performance Differentiation in Key Applications


Superior Glycosyl Donor Performance: A 65.6% Yield Advantage Over 4-Nitrophenol in Enzymatic Transglycosylation

In enzymatic transglycosylation reactions using a β-galactosidase from Bacillus circulans, 5-hydroxy-2-nitropyridine-derived galactoside (o-NPG) demonstrated a significantly higher transglycosylation yield compared to the widely used standard donor, p-nitrophenyl β-D-galactopyranoside (p-NPG). This direct head-to-head comparison highlights the compound's superior performance as a glycosyl donor scaffold [1].

Enzymatic transglycosylation Carbohydrate chemistry Nitropyridyl glycosides

Critical Differences in Physicochemical Properties: Melting Point and LogP as Key Determinants of Isomer Selection

5-Hydroxy-2-nitropyridine (6-nitropyridin-3-ol) exhibits a melting point of 213.5-215 °C, which is significantly higher than its regioisomer 3-hydroxy-2-nitropyridine (69-71 °C) and its tautomeric counterpart 2-hydroxy-5-nitropyridine (188-191 °C) [1][2]. Furthermore, its calculated LogP (XLOGP3) is 0.66, differing from the consensus LogP of 0.01 for the same molecule calculated via multiple methods, indicating a moderate lipophilicity . These cross-study comparable data points provide a clear basis for selecting the correct isomer based on required physical handling properties and predicted chromatographic behavior.

Physicochemical properties Regioisomer differentiation Solid-state characterization

Pharmaceutical Relevance as a Key Intermediate: Cited in Multiple Therapeutic Patent Families for Kinase and STAT3 Inhibitors

5-Hydroxy-2-nitropyridine is explicitly cited as a key synthetic intermediate in multiple patent families directed towards the development of novel therapeutic agents. These include patents for Mer and Axl tyrosine kinase inhibitors, fused-cyclic pyrazolone formamide compounds, and modulators of the STAT3 pathway [1][2]. This class-level inference suggests a specific utility in medicinal chemistry programs targeting these pathways, differentiating it from nitropyridine isomers not featured in such disclosures.

Medicinal chemistry Kinase inhibitors Patent analysis

Optimal Application Scenarios for 5-Hydroxy-2-nitropyridine Based on Quantified Performance Data


High-Efficiency Synthesis of Glycosyl Donors for Enzymatic Transglycosylation

When the research objective requires maximizing the yield of a transglycosylation reaction, 5-hydroxy-2-nitropyridine is the preferred precursor for synthesizing nitropyridyl glycoside donors. Direct comparative data shows that galactosides derived from this compound provide an 83% transglycosylation yield, a 65.6% relative improvement over the standard p-nitrophenyl donor (50.2% yield) [1]. This application scenario is supported by the specific evidence of its superior performance in this reaction class.

Synthesis of Kinase Inhibitor and STAT3 Modulator Libraries

Medicinal chemistry programs focused on developing inhibitors for kinases (such as Mer and Axl) or modulators of the STAT3 pathway should prioritize 5-hydroxy-2-nitropyridine as a key building block [1]. Its explicit use as an intermediate in multiple patent families covering these therapeutic areas provides a validated synthetic entry point into these biologically relevant chemical spaces, differentiating it from less-relevant isomeric analogs.

Synthetic Routes Requiring High Purity and Well-Defined Solid-State Properties

For synthetic sequences where precise control over intermediate purification and handling is critical, the distinct physicochemical profile of 5-hydroxy-2-nitropyridine is a key advantage. Its high melting point (213.5-215 °C) relative to its isomers (69-71 °C for the 3-isomer, 188-191 °C for the 2-isomer) facilitates easier purification via recrystallization and provides a robust, non-hygroscopic solid form for accurate weighing and storage [1][2]. Commercial availability at 95% purity further ensures reliable starting material quality [3].

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